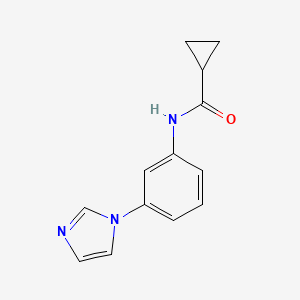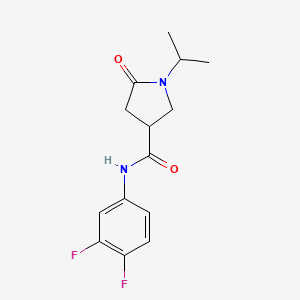
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is a pyrrolidine carboxamide derivative and has been synthesized using various methods.
Wirkmechanismus
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide is a small molecule inhibitor that targets various enzymes and proteins involved in disease pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in various diseases, including cancer and neurodegenerative diseases. N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has also been shown to inhibit the activity of beta-secretase (BACE1), which is an enzyme that is involved in the production of amyloid beta peptides in Alzheimer’s disease.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer’s disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to reduce the production of amyloid beta peptides and inhibit their aggregation. In inflammatory disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide in lab experiments is its specificity and potency. N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to selectively inhibit the activity of HDACs and BACE1, making it a valuable tool for studying the role of these enzymes in disease pathways. However, one of the limitations of using N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide in lab experiments is its solubility. N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide is poorly soluble in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes. Additionally, further research is needed to optimize the synthesis method of N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide and improve its solubility for use in various assays.
Synthesemethoden
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 3,4-difluoroaniline with 2,2,2-trifluoroethyl isocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is then heated to 70°C for 4 hours, and the resulting product is purified using column chromatography. The multi-step synthesis method involves the reaction of 3,4-difluoroaniline with 2,2,2-trifluoroethyl isocyanate to form an intermediate, which is then reacted with propan-2-ol and pyrrolidinone to form N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer’s disease, and inflammatory diseases. In cancer research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer’s disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to be a major contributor to the development of Alzheimer’s disease. In inflammatory disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c1-8(2)18-7-9(5-13(18)19)14(20)17-10-3-4-11(15)12(16)6-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKCXLDOQBFIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

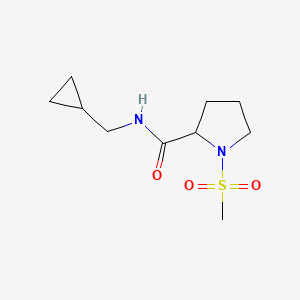
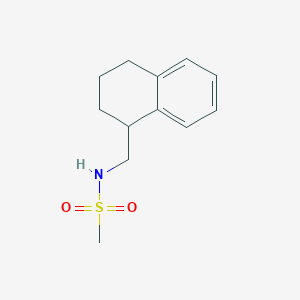

![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)
![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
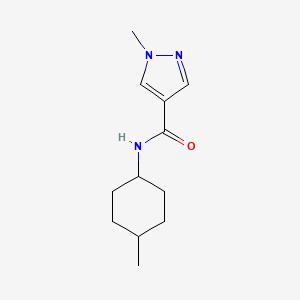
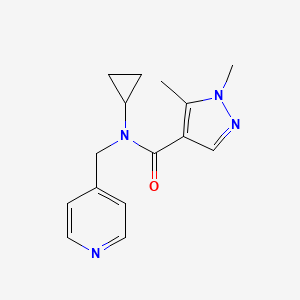
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
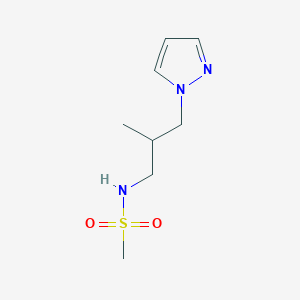
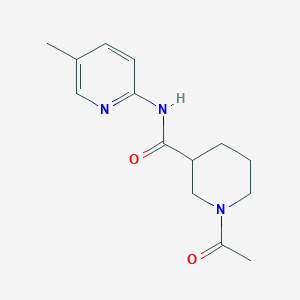
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
